molecular formula C18H14ClNO3 B1452716 2-(3,4-Dimethoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160264-86-7

2-(3,4-Dimethoxyphenyl)quinoline-4-carbonyl chloride

Cat. No. B1452716
M. Wt: 327.8 g/mol
InChI Key: NCJWOQWMURNTIU-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C18H14ClNO3 and a molecular weight of 327.77 . It is used in proteomics research applications .


Molecular Structure Analysis

The molecule contains a total of 39 bonds. There are 25 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 1 double bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 acyl halogenide (aromatic), 2 ethers (aromatic), and 1 Pyridine .

Scientific Research Applications

Organic Synthesis and Material Science

Quinoline derivatives, including 2-(3,4-Dimethoxyphenyl)quinoline-4-carbonyl chloride, are extensively used in organic synthesis and material science. Their applications range from the development of luminescent materials to the synthesis of complex organic molecules. For instance, quinoline and its derivatives have been employed as catalysts and building blocks in the synthesis of heterocyclic compounds, demonstrating their utility in creating novel materials with specific optoelectronic properties (Lipunova et al., 2018). Additionally, the unique structural features of quinoline-based compounds allow for the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices, showcasing the material's significance in advancing technology and electronics.

Medicinal Chemistry

In the realm of medicinal chemistry, the quinoline scaffold, to which 2-(3,4-Dimethoxyphenyl)quinoline-4-carbonyl chloride belongs, is recognized for its therapeutic potential. Quinoline derivatives have been explored for their anticancer, antimicrobial, and anti-inflammatory activities. For example, research has demonstrated that quinoline-based compounds exhibit potent anticancer properties through various mechanisms, including inhibition of tubulin polymerization and DNA damage (Mohamed & Abuo-Rahma, 2020). This highlights the compound's potential in developing new anticancer therapies.

Environmental Science

Quinoline derivatives are also significant in environmental science, particularly in the study of pollution remediation. These compounds have been investigated for their ability to adsorb and degrade pollutants, making them valuable in water treatment and environmental cleanup efforts. The adsorption of antibiotics, including quinolone derivatives, from aqueous solutions using activated carbons is a prime example of how these compounds contribute to environmental health (Ahmed, 2017).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-22-16-8-7-11(9-17(16)23-2)15-10-13(18(19)21)12-5-3-4-6-14(12)20-15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJWOQWMURNTIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001220095
Record name 2-(3,4-Dimethoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001220095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)quinoline-4-carbonyl chloride

CAS RN

1160264-86-7
Record name 2-(3,4-Dimethoxyphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dimethoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001220095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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